![molecular formula C12H12F3N B3051082 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 308823-89-4](/img/structure/B3051082.png)
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
“4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number: 208989-34-8 . It has a molecular weight of 263.69 . The compound is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-5,16H,6-8H2;1H . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 chlorine atom in the molecule .Physical And Chemical Properties Analysis
The compound has a melting point of 213-218 degrees Celsius . It is a powder in physical form .Applications De Recherche Scientifique
Enhancing Inhibitory Potency
- Application in PARP-1 Inhibitors : The 4-phenyl-1,2,3,6-tetrahydropyridine fragment, closely related to the compound , is instrumental in improving the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This enhancement was demonstrated through the synthesis of various benzamide analogs linked to this fragment, leading to potent PARP-1 inhibitors (Ishida et al., 2005).
Role in Pharmacological Properties
- Biological Activities and Synthesis : Tetrahydropyridine (THP) moieties, of which the compound is a variant, are key components of many biologically active systems. The discovery of neurotoxic properties in similar compounds spurred research into their synthesis and pharmacological properties. This research has led to the creation of several drug candidates currently under clinical study, extending the database for structure-activity relationship (SAR) studies (Mateeva et al., 2005).
Insights into Neurological Conditions
- Modeling Parkinson's Disease : 1-Methy-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound similar to the one , has been used extensively as a model for Parkinson's disease. It helps in understanding the role of mitochondria in the neurotoxicity and the resultant effects on dopaminergic neurons. This compound provides valuable insights into the mitochondrial involvement in Parkinson's disease (Przedborski et al., 2004).
Structural Analysis
- Crystal and Molecular Structures : The study of crystal structures of related tetrahydropyridine derivatives provides insights into their chemical behavior and potential applications. Detailed structural analysis of these compounds can inform their biological activity and synthesis processes (Iwasaki et al., 1987).
Anticancer Research
- Synthesis for Anticancer Properties : Substituted 1,3,4-oxadiazolyl tetrahydropyridines, structurally related to the compound , have been synthesized and investigated for their anticancer activities. These studies emphasize the significance of the tetrahydropyridine moiety in the development of potential anticancer drugs (Redda et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-5,16H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCJMKTXBMFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627636 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
CAS RN |
308823-89-4 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

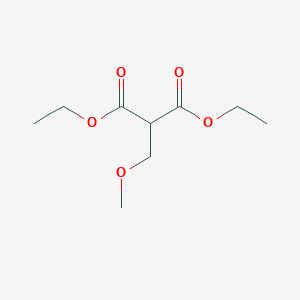
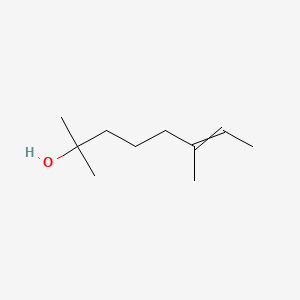
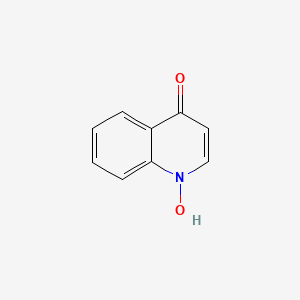

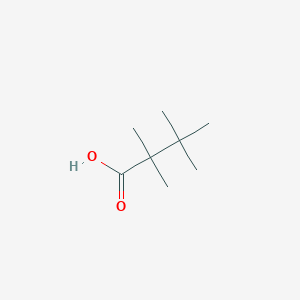


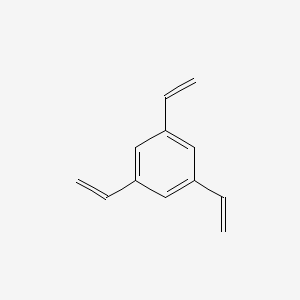

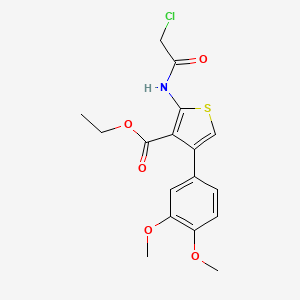

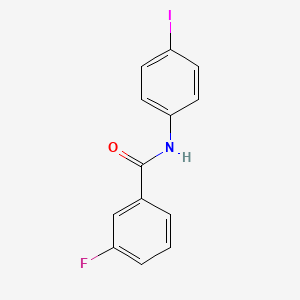
![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)
